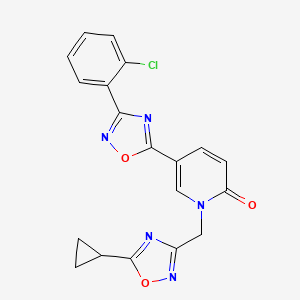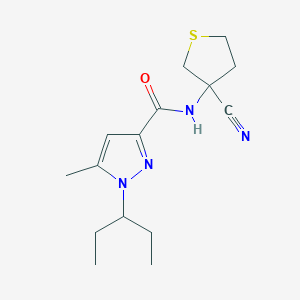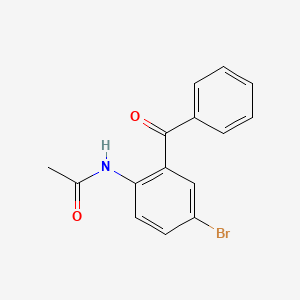
N-(2-benzoyl-4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoyl-4-bromophenyl)acetamide” is a chemical compound with the molecular formula C15H12BrNO2 . It is also known as “4’-Bromoacetanilide” or "N-(4-Bromophenyl)acetamide" .
Synthesis Analysis
The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.059 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Crystal Structure Analysis
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : The crystal structure of a similar compound, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, has been analyzed, revealing specific angles and intermolecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of compounds related to N-(2-benzoyl-4-bromophenyl)acetamide (Zhu-Ping Xiao et al., 2009).
Catalyst Development
- Pincer Ruthenium Catalysts : Research involving similar acetamide derivatives focuses on the synthesis of pincer ruthenium catalysts, which are significant in chemical synthesis and industrial processes (Facchetti et al., 2016).
Potential Anticancer Agents
- Diamide-coupled Benzophenones : Compounds structurally related to this compound, specifically diamide-coupled benzophenones, have been synthesized and evaluated for their potential as anticancer agents. This indicates the relevance of similar compounds in medicinal chemistry and cancer research (Zabiulla et al., 2016).
Quantum Calculations and Antimicrobial Activity
- Sulphonamide Derivatives : The reactivity of related acetamide derivatives has been explored, and their antimicrobial activity has been assessed. Computational quantum calculations have also been used to predict the properties of these compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Spectroscopic Studies and Ligand-Protein Interactions
- Benzothiazolinone Acetamide Analogs : Spectroscopic techniques and computational studies have been employed to understand the properties of benzothiazolinone acetamide analogs, highlighting their potential in bioactive applications. This research also includes ligand-protein interaction studies, indicating the biological relevance of such compounds (Mary et al., 2020).
Synthesis and Photochemical Properties
- Synthesis of Derivatives : The synthesis of this compound derivatives has been explored for potential uses in various fields, including photovoltaic efficiency modeling and photocatalytic degradation (Jallouli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their activity .
Biochemical Pathways
Similar compounds often influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often lead to various molecular and cellular effects, depending on their targets and mode of action .
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZBWDEAGLVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)
![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
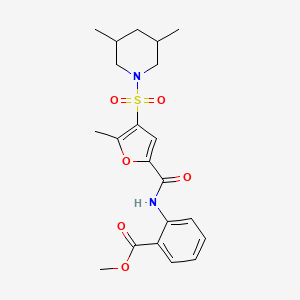
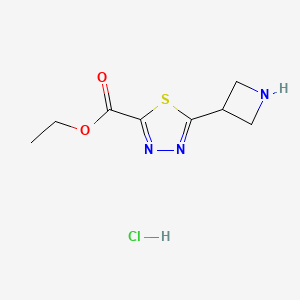

![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)

![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
